N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-13-11-15(24-25(13)2)20(27)26(12-14-7-5-6-10-22-14)21-23-18-16(28-3)8-9-17(29-4)19(18)30-21/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSAQEOISZJEOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the formation of the pyrazole ring, and finally, the coupling of the pyridine moiety.
Benzothiazole Ring Formation: The benzothiazole ring can be synthesized through the condensation of 4,7-dimethoxy-2-aminobenzenethiol with a suitable aldehyde under acidic conditions.
Pyrazole Ring Formation: The pyrazole ring is often formed by the reaction of hydrazine with a 1,3-diketone under basic conditions.
Coupling Reaction: The final step involves coupling the benzothiazole and pyrazole intermediates with the pyridine moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzothiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound has been studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and interacting with specific biological pathways, making it a candidate for drug development.
Medicine
In medicine, preliminary studies suggest that the compound may have therapeutic potential in treating diseases such as cancer and neurodegenerative disorders. Its ability to interact with molecular targets involved in these diseases is of particular interest.
Industry
In industrial applications, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzyme active sites, while the pyrazole ring can form hydrogen bonds with biological macromolecules. The pyridine moiety enhances the compound’s ability to penetrate cell membranes, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide
- 4,7-Dimethoxy-1,3-benzothiazol-2-amine
- 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives
Uniqueness
Compared to similar compounds, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide stands out due to its multi-functional structure, which allows for diverse chemical reactivity and biological activity. The presence of both benzothiazole and pyrazole rings, along with the pyridine moiety, provides a unique combination of properties that are not commonly found in other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various research findings regarding its pharmacological properties.
Chemical Structure and Synthesis
The compound features a benzothiazole core with methoxy substitutions and a pyrazole moiety. The synthesis typically involves multi-step organic reactions, combining benzothiazole derivatives with pyrazole and pyridine components. The specific synthetic route can influence the yield and purity of the final product.
Anticancer Properties
Research has indicated that derivatives of pyrazole, including the compound , may exhibit significant anticancer activity . A study screened various compounds against multicellular spheroids of MCF7 breast cancer cells, revealing that certain pyrazole derivatives showed promising cytotoxic effects. The compound's structure suggests it may interact with specific cellular targets involved in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazole derivatives has been documented extensively. For instance, compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) in various in vitro models . This suggests a mechanism where the compound could modulate inflammatory pathways effectively.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes (e.g., COX enzymes), thereby reducing the production of inflammatory mediators .
- Cell Signaling Modulation : Interaction with cellular receptors or transcription factors (such as NF-kB) could alter gene expression related to inflammation and tumorigenesis .
Cytotoxicity Against Cancer Cells
A notable study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results indicated that certain structural modifications significantly enhanced their potency against MCF7 cells. For example:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 15 | COX inhibition |
| N-(4,7-dimethoxy...) | 10 | NF-kB modulation |
| Compound B | 20 | Apoptosis induction |
These findings highlight the potential of N-(4,7-dimethoxy...) as a candidate for further development in cancer therapy .
Anti-inflammatory Studies
In another investigation focusing on anti-inflammatory activity, compounds structurally related to N-(4,7-dimethoxy...) were tested for their ability to suppress LPS-induced inflammation in RAW264.7 macrophages. The results indicated a significant reduction in levels of TNF-α and IL-6 upon treatment with these compounds:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| N-(4,7-dimethoxy...) | 75 | 70 |
| Reference Drug | 60 | 65 |
This data suggests that the compound possesses strong anti-inflammatory properties that could be beneficial for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
